

physicochemical properties of 2-[4-(trifluoromethyl)phenoxy]benzoic acid

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Compound of Interest

Compound Name: 2-[4-(trifluoromethyl)phenoxy]benzoic Acid

Cat. No.: B1608906

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An In-depth Technical Guide to the Physicochemical Properties of **2-[4-(trifluoromethyl)phenoxy]benzoic Acid**

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of **2-[4-(trifluoromethyl)phenoxy]benzoic acid**. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the structural characteristics, solubility, acidity (pKa), and lipophilicity (logP) of the molecule. Beyond presenting empirical data, this guide elucidates the underlying scientific principles, explains the rationale behind experimental methodologies, and details validated protocols for property determination. The significant influence of the trifluoromethyl moiety on the molecule's overall profile is a central theme, providing context for its application in pharmaceutical and agrochemical research.

Compound Identification and Structural Analysis

2-[4-(trifluoromethyl)phenoxy]benzoic acid is a multifunctional organic compound featuring a benzoic acid core linked to a 4-(trifluoromethyl)phenoxy group via an ether bond. This unique architecture, particularly the strategic placement of the trifluoromethyl group, imparts distinct chemical characteristics that are pivotal for its application as a synthetic intermediate.

Chemical Structure:

(Note: This is a simplified ASCII representation. The phenoxy group is at position 2 of the benzoic acid ring.)

Table 1: Compound Identification

Identifier	Value	Source
IUPAC Name	2-[4-(trifluoromethyl)phenoxy]benzoic acid	IUPAC[1]
CAS Number	402714-65-2	Chem-Impex[2]
Molecular Formula	C ₁₄ H ₉ F ₃ O ₃	Chem-Impex[2]

| Molecular Weight | 282.22 g/mol | Chem-Impex[2] |

The Pivotal Influence of the Trifluoromethyl (-CF₃) Group

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal and agricultural chemistry, and its inclusion in this molecule is a deliberate design choice to modulate its properties.[3] Understanding its influence is key to predicting the behavior of the entire compound.

- **Enhanced Lipophilicity:** The -CF₃ group is highly lipophilic, significantly more so than a methyl group. This property is critical for enhancing a molecule's ability to permeate biological membranes, a key factor in drug absorption and distribution.[3][4]
- **Increased Metabolic Stability:** The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Incorporating a -CF₃ group can block metabolic hotspots on the aromatic ring, leading to a longer biological half-life and improved pharmacokinetic profile.[4]
- **Modulated Acidity:** As a powerful electron-withdrawing group, the -CF₃ substituent increases the acidity of the carboxylic acid proton (lowering its pKa).[5] This is crucial for tuning the

molecule's ionization state at physiological pH, which in turn affects solubility, receptor binding, and formulation.

Summary of Core Physicochemical Properties

The interplay between the hydrophilic carboxylic acid, the bulky ether linkage, and the lipophilic trifluoromethyl group results in a unique set of physicochemical parameters.

Table 2: Key Physicochemical Property Data

Property	Value	Comments
Physical Form	White to off-white solid	Expected based on similar aromatic carboxylic acids. [2]
Melting Point	Data not available in searched sources	Expected to be a crystalline solid with a defined melting point, likely above 100 °C based on related structures like 2-(Trifluoromethyl)benzoic acid (107-110 °C).
Boiling Point	Data not available; typically predicted	High boiling point expected due to molecular weight and polar functional groups. Experimental determination is often deferred in favor of prediction for such compounds.
pKa	Predicted to be < 4.2	The strong electron-withdrawing -CF ₃ group increases the acidity compared to unsubstituted benzoic acid (pKa ≈ 4.2). [5]

| logP | Predicted to be > 3.5 | The presence of the -CF₃ group and two aromatic rings significantly increases lipophilicity compared to benzoic acid (logP ≈ 1.87). [3][4] |

Solubility Profile and Determination

The solubility of a compound is a critical determinant of its bioavailability and developability.^[6] For **2-[4-(trifluoromethyl)phenoxy]benzoic acid**, solubility is a complex function of its structure and the solvent environment. It is expected to be poorly soluble in aqueous media at neutral pH but will show increased solubility in alkaline solutions where the carboxylic acid is deprotonated.^[7] It is anticipated to be soluble in polar organic solvents like DMSO, ethanol, and acetone.^[8]

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

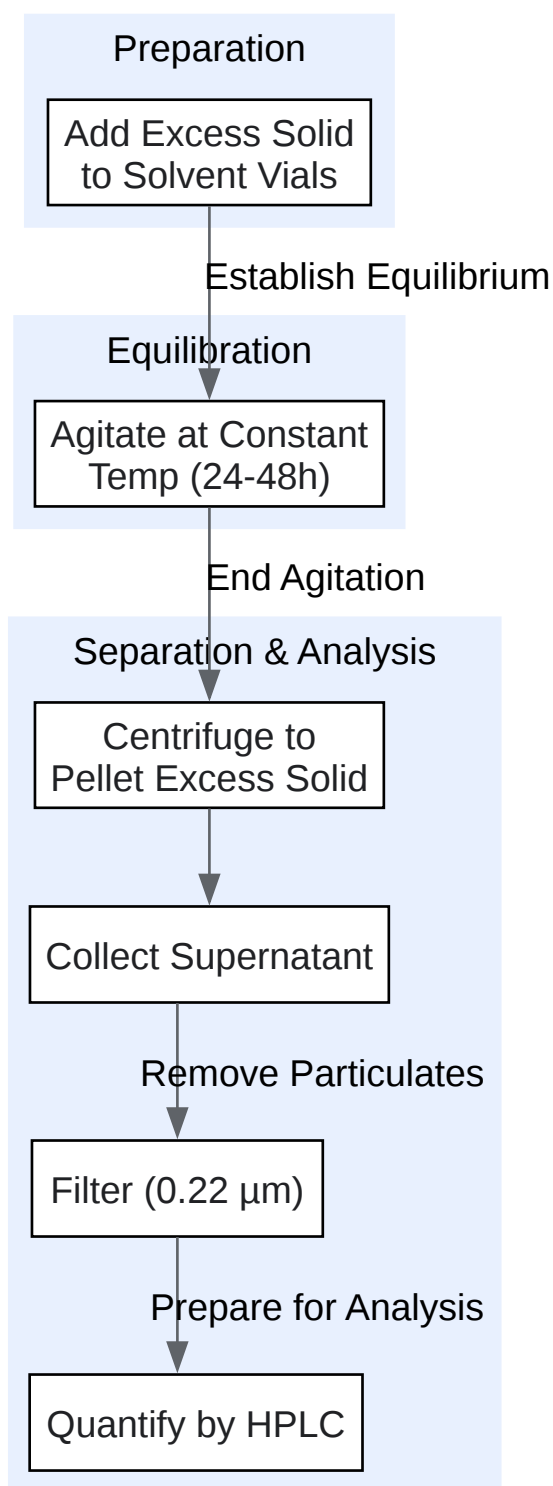
This method remains the gold standard for determining thermodynamic solubility due to its direct measurement of a saturated solution at equilibrium.^[9]

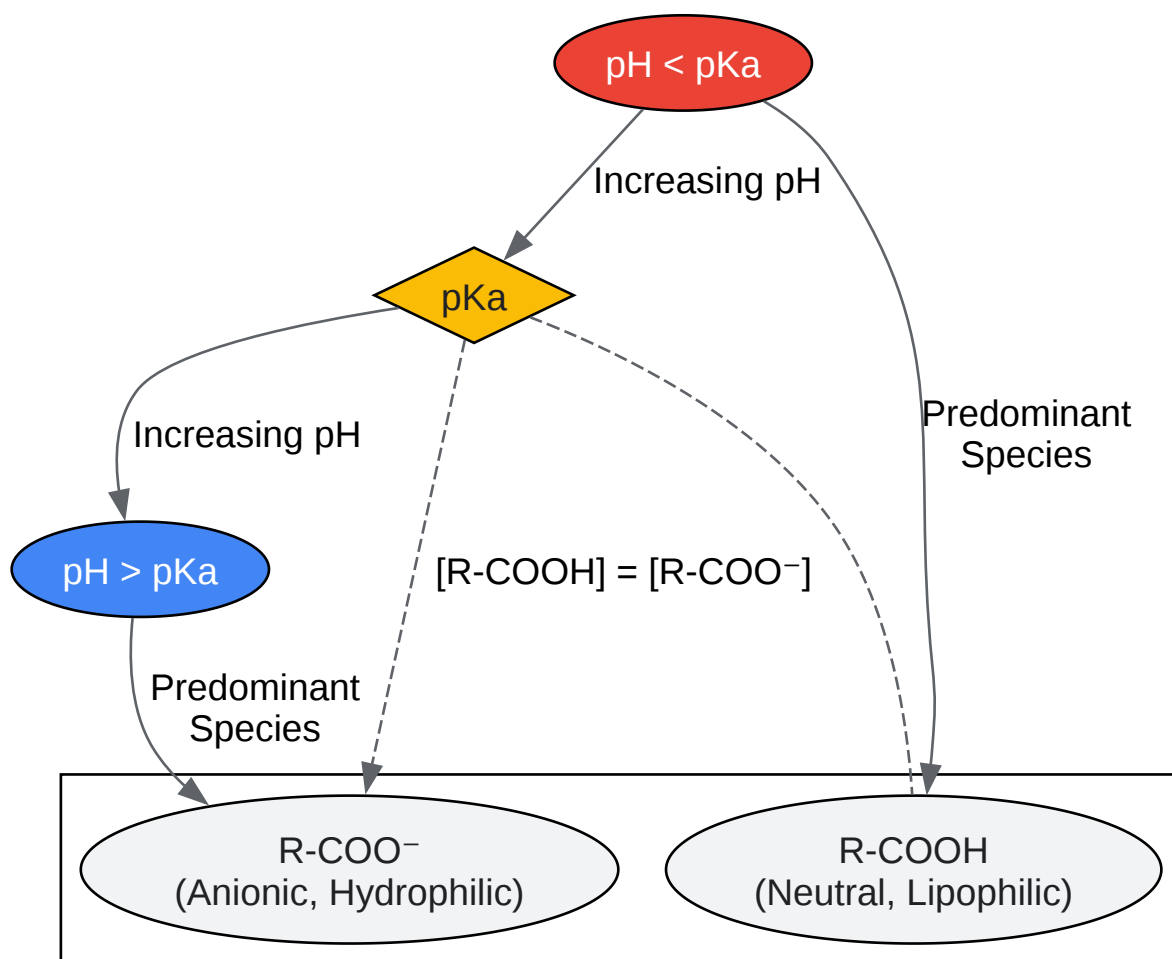
Causality Behind Choices: The shake-flask method is chosen for its accuracy and ability to establish a true thermodynamic equilibrium, which is essential for pre-formulation studies. Using a buffer at a specific pH (e.g., 7.4) is critical for mimicking physiological conditions and understanding the solubility of the ionizable compound.

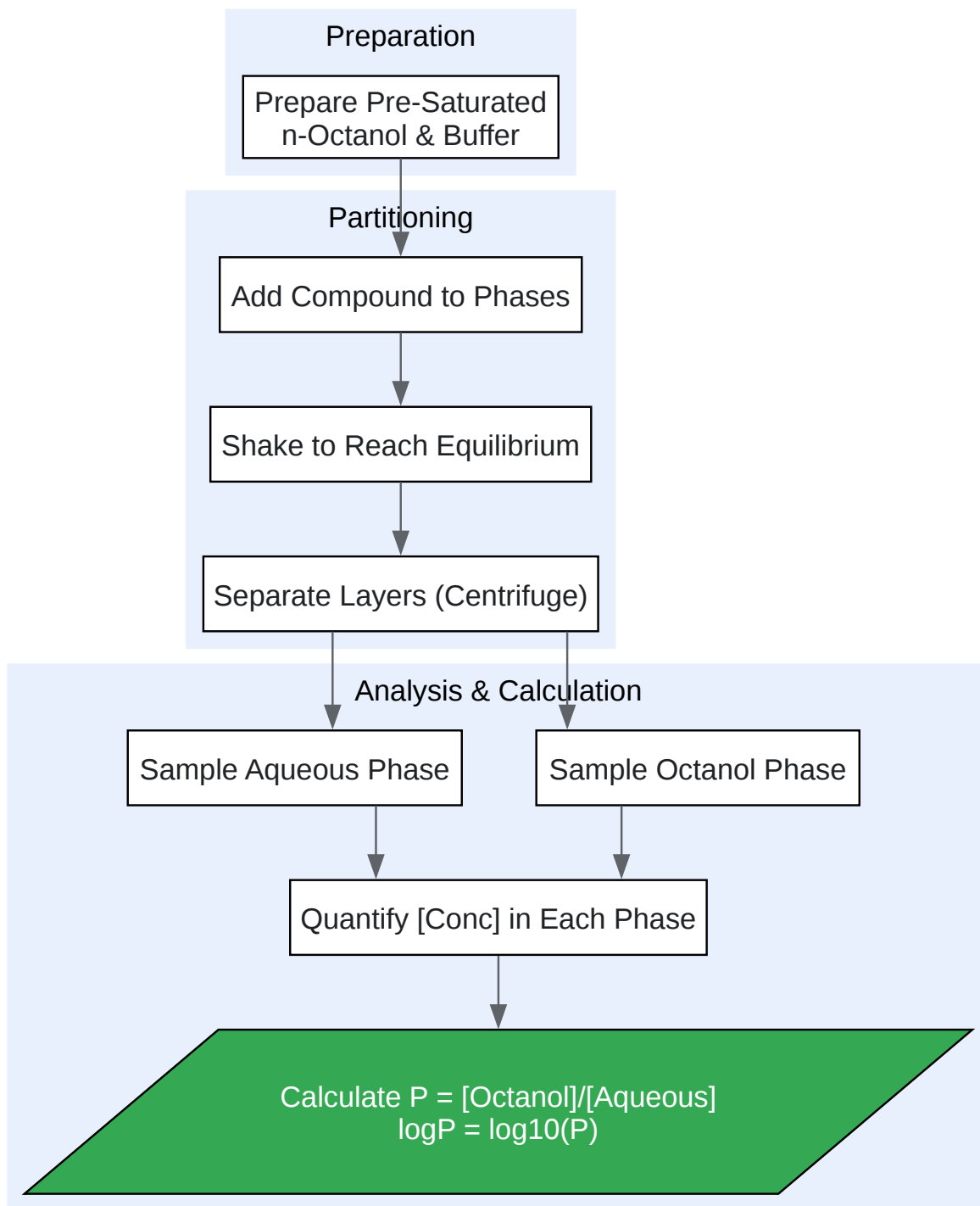
Step-by-Step Methodology:

- **Preparation:** Add an excess amount of the solid compound to a series of vials containing the solvent of interest (e.g., phosphate-buffered saline at pH 7.4, water, ethanol). The excess solid ensures that saturation is achieved.
- **Equilibration:** Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.
- **Sample Collection:** Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

- Filtration (Self-Validation Step): Filter the aliquot through a low-binding 0.22 μm syringe filter. This step is crucial to remove any remaining microparticulates, ensuring the analyzed solution is truly saturated.
- Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: Determine the solubility in mg/mL or $\mu\text{g/mL}$ by comparing the sample's response to a standard curve of known concentrations.







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